molecular formula C13H16N2O B5817691 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole

1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole

Cat. No. B5817691
M. Wt: 216.28 g/mol
InChI Key: XBSOMCCNCMUWIC-UHFFFAOYSA-N
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Description

1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazole ring and a phenoxyethyl group.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is not well understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral effects by disrupting the cell membrane of the microorganisms. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to exhibit low toxicity and low side effects in animal models. It has been shown to be well tolerated and safe for use in lab experiments. The compound has been shown to exhibit significant antioxidant activity and has been investigated for its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole in lab experiments include its high yield, low toxicity, and low side effects. Additionally, the compound is relatively easy to synthesize and purify. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has significant potential for future research in various fields. Some of the future directions for research include investigating the compound's potential use as an anticancer agent, exploring its potential use as a ligand in coordination chemistry, and investigating its potential use as a neuroprotective agent. Additionally, further research is needed to understand the mechanism of action of the compound and to optimize its synthesis method.
In conclusion, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole is a promising chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it exhibits low toxicity and low side effects. Further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method.

Synthesis Methods

The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole involves the reaction of 2-(2,4-dimethylphenoxy)ethanamine with glyoxal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the imidazole ring. The yield of the synthesis method is high, and the purity of the product can be achieved through simple purification techniques.

Scientific Research Applications

1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use as an anticancer agent. The compound has also been studied for its potential use as a ligand in coordination chemistry.

properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-3-4-13(12(2)9-11)16-8-7-15-6-5-14-10-15/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSOMCCNCMUWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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